molecular formula C18H14N2O4S B10967179 N-(3-nitrophenyl)biphenyl-4-sulfonamide

N-(3-nitrophenyl)biphenyl-4-sulfonamide

Cat. No.: B10967179
M. Wt: 354.4 g/mol
InChI Key: PEKWJGUQPDVFNH-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)biphenyl-4-sulfonamide is a synthetic compound featuring the sulfonamide functional group, a moiety of significant importance in medicinal chemistry and chemical biology . Sulfonamides are renowned as privileged scaffolds in drug discovery due to their diverse pharmacological activities. While this specific derivative's applications are an active area of investigation, the sulfonamide class is historically known for antibacterial properties and is extensively explored for other uses, including enzyme inhibition . Compounds with similar structures have been studied as potent inhibitors of enzymes like carbonic anhydrase (CA) and urease, making them valuable tools for investigating these biological targets . The biphenyl and nitrophenyl substituents in this molecule suggest potential for diverse interactions with protein active sites, which can be leveraged in the design of novel inhibitors for biochemical research. Researchers value this compound for developing structure-activity relationships (SAR) and exploring new therapeutic avenues in areas such as infectious diseases, cancer, and neurology . As with all compounds in this class, it is essential for researchers to determine the specific mechanism of action and pharmacological profile through their own experimental studies. This product is intended for laboratory research by qualified professionals. For Research Use Only. Not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N2O4S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-4-phenylbenzenesulfonamide

InChI

InChI=1S/C18H14N2O4S/c21-20(22)17-8-4-7-16(13-17)19-25(23,24)18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13,19H

InChI Key

PEKWJGUQPDVFNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Route Optimization for N 3 Nitrophenyl Biphenyl 4 Sulfonamide

Exploration of Classical Sulfonamide Synthesis Routes

Classical methods for the formation of the sulfonamide bond are foundational in organic synthesis and remain relevant for the preparation of N-(3-nitrophenyl)biphenyl-4-sulfonamide. These approaches can be categorized as either direct or indirect.

Direct Approaches to this compound Synthesis

The most straightforward and traditional method for the synthesis of this compound involves the direct condensation of biphenyl-4-sulfonyl chloride with 3-nitroaniline (B104315). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.orgimpactfactor.org Pyridine (B92270) is a commonly used base and can also serve as the solvent for this transformation. rsc.org

The general reaction is as follows:

Figure 1: Direct synthesis of this compound.

The selection of the base and solvent system can be crucial for optimizing the reaction yield and purity of the product. While pyridine is effective, other non-nucleophilic bases such as triethylamine (B128534) in an inert solvent like dichloromethane (B109758) can also be employed. impactfactor.org

Starting Material 1Starting Material 2Base/SolventTypical ConditionsReported Yields (for similar systems)
Biphenyl-4-sulfonyl chloride3-NitroanilinePyridineStirring at room temperature to gentle heating46-80%
Biphenyl-4-sulfonyl chloride3-NitroanilineTriethylamine/DichloromethaneStirring at room temperatureModerate to high

Indirect Methodologies for this compound Formation

Indirect methodologies for the formation of this compound typically involve the construction of the biphenyl (B1667301) system or the introduction of the nitro group at a different stage of the synthesis. One such approach would be to first synthesize N-(3-nitrophenyl)benzenesulfonamide and then perform a cross-coupling reaction to introduce the second phenyl ring.

For instance, 4-bromobenzenesulfonamide (B1198654) could be coupled with phenylboronic acid via a Suzuki-Miyaura coupling reaction to form biphenyl-4-sulfonamide. researchgate.netwikipedia.org This intermediate could then be nitrated to introduce the nitro group, though controlling the regioselectivity of the nitration on the biphenyl system can be challenging. A more controlled approach would be to start with a pre-functionalized aniline (B41778).

Another indirect route could involve the Ullmann condensation, a classical copper-catalyzed reaction for the formation of C-N bonds. byjus.comwikipedia.orgorganic-chemistry.org In this scenario, biphenyl-4-sulfonamide could be coupled with a 3-halonitrobenzene, such as 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. byjus.comwikipedia.org

Reaction TypeStarting Material 1Starting Material 2Catalyst/ReagentsTypical Conditions
Suzuki-Miyaura Coupling4-BromobenzenesulfonamidePhenylboronic acidPd catalyst, baseInert atmosphere, elevated temperature
Ullmann CondensationBiphenyl-4-sulfonamide1-Bromo-3-nitrobenzeneCopper catalyst, baseHigh temperature (often >150 °C)

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers a range of advanced strategies that can be applied to the synthesis of this compound, often providing milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Catalytic Coupling Reactions in Biphenyl-Sulfonamide Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of both the biphenyl framework and the C-N sulfonamide bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds and can be employed to construct the biphenyl moiety of the target molecule. researchgate.netwikipedia.org For example, 4-bromobenzenesulfonyl chloride can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to form biphenyl-4-sulfonyl chloride. researchgate.net This intermediate can then be reacted with 3-nitroaniline as described in the classical direct approach. Alternatively, 4-aminobiphenyl (B23562) can be diazotized and converted to biphenyl-4-sulfonyl chloride, which is then reacted with 3-nitroaniline.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a modern alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be used to couple biphenyl-4-sulfonamide with a 3-halonitrobenzene. The Buchwald-Hartwig amination generally proceeds under milder conditions and with lower catalyst loadings than the Ullmann reaction. wikipedia.orglibretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of this reaction.

Reaction TypeStarting Material 1Starting Material 2Catalyst SystemTypical Conditions
Suzuki-Miyaura Coupling4-Bromobenzenesulfonyl chloridePhenylboronic acidPd(OAc)2, PPh3, baseToluene/water, reflux
Buchwald-Hartwig AminationBiphenyl-4-sulfonamide1-Bromo-3-nitrobenzenePd(dba)2, Xantphos, Cs2CO3Dioxane, 100 °C

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. Key areas of focus include the use of greener solvents, alternative energy sources, and more sustainable reagents.

For the synthesis of this compound, a greener approach to the classical direct synthesis could involve replacing volatile organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and some sulfonamide syntheses have been successfully carried out in aqueous media, often with the aid of a base like sodium carbonate. sci-hub.se Other green solvents that have been explored for sulfonamide synthesis include polyethylene (B3416737) glycol (PEG) and ionic liquids. sci-hub.se

Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also represent a significant green chemistry approach. These reactions are typically carried out in a ball mill and can lead to higher yields, shorter reaction times, and a significant reduction in waste.

Multicomponent Reactions for Analog Generation

For example, a three-component reaction involving an aryl diazonium salt, a sulfur dioxide surrogate (like DABSO), and an amine can be used to synthesize sulfonamides. lookchem.com By varying the aryl diazonium salt (e.g., derived from 4-aminobiphenyl) and the amine (e.g., various substituted anilines), a library of N-aryl biphenyl-4-sulfonamides could be generated. Another approach involves a palladium-catalyzed three-component reaction of an aryl halide, a sulfur dioxide source, and an amine. thieme-connect.com

These MCR strategies are particularly valuable in drug discovery and materials science for the rapid exploration of structure-activity relationships around the this compound scaffold.

Yield Enhancement and Reaction Efficiency Studies for this compound

The optimization of synthetic routes to afford higher yields and improved reaction efficiency is a cornerstone of chemical research. For the synthesis of this compound, several strategies can be employed, drawing from established methodologies in sulfonamide synthesis. Key areas of focus for enhancing yield and efficiency include the choice of catalyst, solvent, reaction conditions, and purification methods.

A prevalent method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. Studies on analogous compounds have demonstrated that the selection of the base and solvent system is critical for maximizing yield. For instance, in the synthesis of N-(2-nitrophenyl)benzenesulfonamides, various bases such as potassium carbonate were explored, with the choice significantly impacting the reaction's success. researchgate.net

Microwave-assisted organic synthesis represents a modern approach to improving reaction efficiency. This technique can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net For the synthesis of this compound, the application of microwave irradiation could be a key strategy for optimizing the reaction between biphenyl-4-sulfonyl chloride and 3-nitroaniline.

Furthermore, ultrasound-assisted synthesis has emerged as an effective method for preparing biphenyl sulfonamide derivatives. ijcce.ac.ir This technique utilizes ultrasonic waves to induce acoustic cavitation, which can enhance reaction rates and yields. The reaction of biphenyl sulfonyl chloride with various primary amines under ultrasonic irradiation has been reported to produce excellent yields, suggesting its potential applicability for the synthesis of the target compound. ijcce.ac.ir

The following table outlines potential optimization strategies and their rationales for enhancing the yield and efficiency of this compound synthesis, based on studies of similar sulfonamide formations.

StrategyParameterRationale for Yield/Efficiency EnhancementIllustrative Example from Analogous Reactions
Reaction ConditionsMicrowave IrradiationReduces reaction time and can improve yield by minimizing side product formation through rapid and uniform heating.Microwave-assisted synthesis of N-(2-nitrophenyl)benzenesulfonamides resulted in excellent yields in shorter reaction times. researchgate.net
Ultrasonic IrradiationEnhances reaction rates through acoustic cavitation, leading to higher yields and shorter reaction times.Synthesis of various biphenyl sulfonamides with high yields (80-85%) was achieved in 60-80 minutes at 80°C. ijcce.ac.ir
Catalyst/Base SelectionBase OptimizationThe choice of base (e.g., pyridine, triethylamine, K2CO3) is crucial for scavenging HCl produced during the reaction and can significantly influence the reaction rate and yield.In the synthesis of N-(2-nitrophenyl)benzenesulfonamides, K2CO3 was identified as an effective base. researchgate.net
Phase Transfer CatalysisCan be beneficial in biphasic reaction systems to facilitate the reaction between reactants in different phases, potentially increasing the reaction rate and yield.General principle in organic synthesis to improve reaction between immiscible reactants.
Solvent SelectionSolvent Polarity and TypeThe solvent can influence the solubility of reactants and the transition state energy, thereby affecting the reaction rate. Aprotic solvents like DMF or acetonitrile (B52724) are often effective.In studies of reactions between aromatic sulfonyl chlorides and anilines, the solvent was shown to have a significant effect on the reaction kinetics. researchgate.net

Precursor Chemistry and Derivatization Strategies of this compound

The primary precursors for the synthesis of this compound are biphenyl-4-sulfonyl chloride and 3-nitroaniline. The chemistry of these precursors is well-established, allowing for a straightforward condensation reaction to form the desired sulfonamide.

Biphenyl-4-sulfonyl chloride can be prepared from biphenyl through chlorosulfonation. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the biphenyl backbone. The position of substitution is directed by the existing phenyl group.

3-Nitroaniline is commercially available and is produced by the nitration of aniline followed by separation of the isomers. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but also influences the nucleophilicity of the amine group.

The derivatization of this compound can be approached in several ways to generate analogues with potentially new or enhanced properties. These strategies can target different parts of the molecule: the biphenyl moiety, the nitrophenyl ring, or the sulfonamide linkage itself.

One common derivatization strategy involves the reduction of the nitro group on the 3-nitrophenyl ring to an amine. This resulting amino group can then be further modified through various reactions, such as acylation, alkylation, or diazotization followed by substitution, to introduce a wide range of functional groups.

Another approach is to modify the biphenyl ring system. This can be achieved by starting with a substituted biphenyl-4-sulfonyl chloride. For example, using a biphenyl-4-sulfonyl chloride with additional substituents on either of the phenyl rings would lead to a corresponding series of this compound derivatives.

The following table summarizes potential derivatization strategies for this compound.

Molecular Target for DerivatizationReaction TypePotential Functional Group IntroducedRationale for Derivatization
3-Nitrophenyl RingReduction of Nitro Group-NH2 (Amino)Creates a versatile handle for further functionalization.
Acylation of Resulting Amine-NHCOR (Amide)To introduce a variety of alkyl or aryl groups.
Alkylation of Resulting Amine-NHR or -NR2 (Substituted Amine)To introduce alkyl chains.
Biphenyl MoietyUse of Substituted Biphenyl-4-sulfonyl ChlorideVarious substituents (e.g., -CH3, -OCH3, -Cl, -F)To explore the structure-activity relationship by modifying the biphenyl scaffold.
Further Aromatic Substitutione.g., Nitration, HalogenationTo introduce additional functional groups on the biphenyl rings, although regioselectivity could be a challenge.
Sulfonamide LinkageN-Alkylation/N-ArylationSubstitution on the sulfonamide nitrogenTo modify the electronic and steric properties of the sulfonamide group.

Advanced Structural Elucidation and Conformational Analysis of N 3 Nitrophenyl Biphenyl 4 Sulfonamide

High-Resolution Spectroscopic Techniques for Structural Characterization

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis:Specific vibrational frequencies for the functional groups (sulfonamide, nitro, biphenyl) of this molecule have not been reported.

To provide the requested article, access to proprietary research data or newly conducted experimental analysis of N-(3-nitrophenyl)biphenyl-4-sulfonamide would be necessary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups or parts of a molecule that absorb light. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions within its three main chromophoric systems: the biphenyl (B1667301) group, the 3-nitrophenyl group, and the sulfonamide linkage.

The absorption of UV-Vis radiation by this compound is expected to be characterized by two principal types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

π → π* Transitions: These are high-energy transitions that are typically observed for aromatic systems and other molecules containing double or triple bonds. In this compound, the biphenyl and nitrophenyl moieties are rich in π-electrons, leading to strong absorption bands in the UV region. The extended conjugation of the biphenyl system is expected to result in a significant absorption at a longer wavelength compared to a simple benzene (B151609) ring. The nitrophenyl group also contributes significantly to π → π* absorptions. Studies on similar nitroaromatic compounds show characteristic broad absorption bands between 210 nm and 250 nm. nih.goviu.edu For instance, a related sulfonamide containing a 4-nitrophenyl group exhibited π-π* transitions at 245 nm and 290 nm. nih.gov

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on the oxygen atoms of the nitro and sulfonyl groups, and the nitrogen of the sulfonamide bridge) to an antibonding π* orbital. These transitions are generally lower in energy and have a much lower intensity compared to π → π* transitions. They often appear at longer wavelengths, sometimes extending into the visible region, and may be observed as distinct peaks or shoulders on the tail of the stronger π → π* absorption bands. nih.gov

Based on the analysis of its constituent chromophores and data from structurally analogous compounds, the following UV-Vis absorption characteristics are anticipated for this compound.

Table 1: Predicted UV-Vis Spectral Data for this compound

Predicted λmax (nm) Type of Transition Associated Chromophore(s)
~ 210-250 nm π → π* Biphenyl and Nitrophenyl Rings
~ 280-300 nm π → π* Extended conjugation of the biphenyl and nitrophenyl systems

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In a mass spectrometer, a molecule is first ionized to generate a molecular ion (or a quasi-molecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ion can then be subjected to fragmentation, breaking down into smaller, characteristic fragment ions.

The molecular formula of this compound is C₁₈H₁₄N₂O₄S, which corresponds to a monoisotopic mass of approximately 354.07 Da. The high-resolution mass spectrum would therefore be expected to show a prominent molecular ion peak at this m/z value, confirming the elemental composition.

The fragmentation of aromatic sulfonamides under mass spectrometric conditions follows several well-established pathways. nih.gov For this compound, the fragmentation pattern is expected to be dominated by cleavages around the central sulfonamide linkage (-SO₂NH-). Key fragmentation processes for aromatic sulfonamides include the homolytic or heterolytic cleavage of the C-S and S-N bonds, as well as the characteristic elimination of sulfur dioxide (SO₂). nih.govresearchgate.net

Common fragmentation pathways for sulfonamides include:

Loss of SO₂: A common rearrangement reaction for aromatic sulfonamides involves the extrusion of a neutral SO₂ molecule (64 Da), which is a highly characteristic fragmentation. nih.gov

S-N Bond Cleavage: This cleavage results in the formation of ions corresponding to the two main parts of the molecule: the biphenylsulfonyl moiety and the 3-nitrophenylamine moiety.

C-S Bond Cleavage: Cleavage of the bond between the biphenyl ring and the sulfur atom can lead to the formation of a biphenyl cation.

Based on these established fragmentation pathways, the major fragment ions expected in the mass spectrum of this compound are detailed in the table below.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Proposed m/z Ion Formula Identity/Origin
354 [C₁₈H₁₄N₂O₄S]⁺ Molecular Ion [M]⁺
290 [C₁₈H₁₄N₂O₂]⁺ [M - SO₂]⁺
217 [C₁₂H₉SO₂]⁺ Biphenyl-4-sulfonyl cation
153 [C₁₂H₉]⁺ Biphenyl cation (from C-S cleavage)

Analysis of these characteristic fragment ions allows for the unambiguous confirmation of the different structural components of this compound, providing a powerful method for its structural elucidation.

Computational and Theoretical Investigations of N 3 Nitrophenyl Biphenyl 4 Sulfonamide

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for computational studies in chemistry and materials science. For a molecule like N-(3-nitrophenyl)biphenyl-4-sulfonamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the standard approach to explore its properties. nih.govmdpi.com

Geometry Optimization and Energy Minimization

The first step in a computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of the atoms that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. sci-hub.se For this compound, this calculation would determine the most stable conformation, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. mkjc.in These theoretical parameters can then be compared with experimental data if available, for instance, from X-ray crystallography, to validate the chosen computational method. nih.gov

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Calculating these descriptors for this compound would provide a quantitative understanding of its stability and reactivity profile.

Electrostatic Potential Mapping (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.netresearchgate.net It plots the electrostatic potential on the electron density surface, using a color scale to identify electron-rich and electron-poor regions. Typically, red indicates negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net An MEP map for this compound would identify the reactive sites, such as the electronegative oxygen atoms of the sulfonyl and nitro groups, which would appear as regions of negative potential. mkjc.in

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. mkjc.innih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis would provide insights into the stability arising from intramolecular charge transfer events, for example, from the lone pairs of oxygen or nitrogen atoms to adjacent anti-bonding orbitals. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.govsci-hub.se These calculations are typically done at the same level of theory as the geometry optimization. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, torsion) can be compared with experimental spectroscopic data. nih.gov This comparison helps in the assignment of experimental spectral bands to specific molecular motions. For this compound, this analysis would help confirm its structural characterization by correlating theoretical vibrational modes with observed IR and Raman peaks. esisresearch.org

Molecular Dynamics (MD) Simulations of this compound

No published studies were found that specifically explore the conformational landscape of this compound using molecular dynamics simulations.

There is no available research detailing the solvent effects or the dynamic behavior of this compound through molecular dynamics simulations.

Theoretical Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profile

A specific, theoretically predicted ADMET profile for this compound has not been reported in the scientific literature. While in silico ADMET predictions are frequently performed for novel sulfonamides, the data for this particular compound is not available.

Crystal Engineering and Solid State Polymorphism of N 3 Nitrophenyl Biphenyl 4 Sulfonamide

Polymorphic Forms and Crystallization Behavior of N-(3-nitrophenyl)biphenyl-4-sulfonamide

Identification and Characterization of Different Polymorphs

There are no specific studies in the reviewed literature that identify or characterize polymorphic forms of this compound. Polymorphism is a common phenomenon in sulfonamide derivatives, where a single compound can crystallize into multiple distinct solid-state forms, each with different physicochemical properties. Typically, these forms would be identified and characterized using techniques such as single-crystal X-ray diffraction (SC-XRD) to determine the unit cell and molecular packing, powder X-ray diffraction (PXRD) for phase identification, and thermal analysis (e.g., Differential Scanning Calorimetry or DSC) to identify phase transitions.

Factors Influencing Polymorph Formation (e.g., Solvent, Temperature, Nucleation)

Specific research detailing the factors that influence polymorph formation for this compound is not available. However, for the broader class of N-phenyl benzene (B151609) sulfonamides, the choice of crystallization solvent has been shown to be a critical factor in determining which polymorphic form is obtained. Other factors such as temperature, cooling rate, and the presence of impurities can also significantly impact nucleation and crystal growth, thereby directing the crystallization towards a specific polymorph.

Cocrystallization Strategies for this compound

There is no available research on cocrystallization strategies specifically involving this compound. Cocrystallization is a crystal engineering technique used to modify the properties of a solid by combining it with a second molecule, known as a coformer. For sulfonamides, this strategy often relies on forming robust hydrogen bonds between the sulfonamide group and a complementary functional group on the coformer, such as a pyridine (B92270) N-oxide or an amide. The goal is to create new supramolecular synthons that can lead to improved properties like solubility or stability.

Energetic and Structural Relationships Between Polymorphic Forms

Without identified polymorphs for this compound, a discussion of their specific energetic and structural relationships is not possible. In studies of other sulfonamides, the differences between polymorphs often arise from variations in molecular conformation, particularly the torsion angles within the molecule, and differences in the hydrogen-bonding patterns. For example, conformational polymorphs can exhibit different torsion angles around the S-N bond, leading to distinct packing arrangements. The relative stability of polymorphs is governed by their lattice energies, with the most stable form typically being the one with the densest packing and most favorable intermolecular interactions.

Supramolecular Synthons and Crystal Packing Motifs

While a specific crystal structure for this compound is not publicly available, the analysis of related sulfonamide structures allows for a prediction of the likely supramolecular synthons and packing motifs. The secondary sulfonamide group (-SO₂NH-) is a versatile hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens).

The most common synthons observed in secondary sulfonamides involve the N-H···O hydrogen bond and are typically of two types:

Catemer (Chain) Motif : Molecules are linked into infinite chains via a single N-H···O hydrogen bond.

Dimer Motif : Two molecules form a cyclic R²₂(8) motif through a pair of reciprocal N-H···O hydrogen bonds.

The table below summarizes the common supramolecular synthons found in related secondary sulfonamides, which are anticipated to be relevant for this compound.

Synthon TypeDescriptionInteracting GroupsTypical Graph Set Notation
DimerTwo molecules form a cyclic motif.N-H···O=SR²₂(8)
CatemerMolecules link into a 1D chain.N-H···O=SC(4)
Weak InteractionsStabilize the packing of primary motifs.C-H···O, π-π stacking-

Molecular Interaction Studies and Structure Activity Relationship Sar Principles for N 3 Nitrophenyl Biphenyl 4 Sulfonamide

Computational Molecular Docking Studies of N-(3-nitrophenyl)biphenyl-4-sulfonamide with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. rjb.ro For this compound, these studies provide critical insights into its potential as an inhibitor for various molecular targets.

Prediction of Binding Modes and Interaction Energies

Computational docking studies predict how this compound fits into the binding site of a target protein. The binding mode is determined by a combination of factors including shape complementarity and intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The sulfonamide group (-SO2NH-) is a key feature, often acting as a hydrogen bond donor (N-H) and acceptor (O=S=O). nih.govnih.gov

The interaction energy, typically expressed in kcal/mol, quantifies the stability of the ligand-target complex; a more negative value indicates a stronger, more stable interaction. ijcce.ac.ir While specific studies on this compound are not detailed in the provided literature, data from analogous sulfonamide compounds allow for an estimation of its potential binding affinities with various targets. For instance, studies on nitrophenyl-containing sulfonamides have reported binding energies ranging from -6.35 to -8.70 kcal/mol against targets like E. coli DNA gyrase and viral proteases. nih.gov Similarly, other biphenyl (B1667301) sulfonamide derivatives have shown binding energies between -5.7 and -6.47 kcal/mol against enzymes like dihydropteroate (B1496061) synthase (DHPS). ijcce.ac.ir

Table 1: Predicted Binding Energies of Structurally Related Sulfonamide Derivatives Against Various Molecular Targets

Compound TypeMolecular TargetPredicted Binding Energy (kcal/mol)Reference
({4-nitrophenyl}sulfonyl)tryptophanE. coli DNA gyrase (5MMN)-6.37 nih.gov
({4-nitrophenyl}sulfonyl)tryptophanCOVID-19 main protease (6LU7)-6.35 nih.gov
Isatin derivative with sulfonamideSARS Coronavirus Main Proteinase (3CLpro)-8.70 nih.gov
Biphenyl sulfonamide derivativesDihydropteroate synthase (DHPS)-5.7 to -6.47 ijcce.ac.ir

Identification of Key Interacting Residues and Binding Site Characteristics

The specific amino acid residues within a protein's binding site that interact with a ligand are crucial for stabilizing the complex. For sulfonamides, the SO2 group commonly forms hydrogen bonds with polar or charged residues. nih.govnih.gov The biphenyl and nitrophenyl rings of this compound are predicted to engage in hydrophobic and aromatic interactions, such as π-π stacking and cation-π interactions, with non-polar and aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov

Docking studies on related compounds have identified common interacting residues. For example, in the active site of DHPS, sulfonamide derivatives are shown to interact with residues such as ASN 11, SER 50, ARG 52, and HIS 241. ijcce.ac.ir In viral proteases, interactions have been observed with residues like His 41, Met 49, Gly143, Cys145, and Met 165. nih.gov The biphenyl moiety, in particular, can occupy hydrophobic pockets within the binding site, enhancing binding affinity. nih.govacs.org

Table 2: Key Interacting Residues Commonly Involved in Binding Sulfonamide Analogs

Molecular Target ClassKey Interacting ResiduesType of InteractionReference
Bacterial DHPSASN 11, SER 50, ARG 52, HIS 241Hydrogen Bonding, Coordination ijcce.ac.ir
Viral Proteases (e.g., 3CLpro)His 41, Met 49, Gly143, Cys145, Met 165Hydrogen Bonding nih.gov
Keap1 Kelch domainTyr334, Arg415, Tyr525, Gln530, Tyr572π-π Stacking, Cation-π, Hydrogen Bonding nih.gov
Penicillin-Binding Protein 2XARG 426, VAL 662, GLY 664Hydrogen Bonding rjb.ro

Theoretical Structure-Activity Relationship (SAR) Analysis of this compound and Analogs

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. researchgate.net For this compound, a theoretical SAR analysis focuses on the contribution of its distinct chemical motifs.

Impact of Substituent Effects on Predicted Molecular Activity

The biological activity of a sulfonamide derivative is highly dependent on the nature and position of substituents on its aromatic rings. openaccesspub.org

Biphenyl Moiety: The biphenyl group significantly increases the lipophilicity and size of the molecule. This allows it to form extensive van der Waals and hydrophobic interactions within large, non-polar pockets of a binding site. acs.org This feature can enhance binding affinity and modulate selectivity for specific targets.

Sulfonamide Linker: The sulfonamide group is a critical pharmacophore. It serves as a rigid linker but also as a key hydrogen bonding unit, anchoring the molecule to the target protein. nih.gov

3-Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the phenyl ring can modulate the electronic properties of the molecule, potentially influencing binding affinity and metabolic stability. researchgate.net The position of the nitro group is also critical; studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamides show that altering the nitro group's position (ortho, meta, para) significantly changes intermolecular interactions in the crystalline state. mdpi.com The oxygen atoms of the nitro group can also act as hydrogen bond acceptors with suitable residues in the binding site. nih.gov

Conformational Flexibility and its Influence on Ligand-Target Recognition

Conformational flexibility is essential for a ligand to adapt its shape to match the topology of a binding site, a concept central to theories of induced fit and conformational capture. nih.govucsd.edu this compound possesses several rotatable bonds that contribute to its flexibility:

The bond between the two phenyl rings of the biphenyl group.

The C-S and S-N bonds of the sulfonamide linker.

The N-C bond connecting the sulfonamide nitrogen to the nitrophenyl ring.

This flexibility allows the two aromatic systems (biphenyl and nitrophenyl) to adopt various spatial orientations relative to each other. mdpi.com This adaptability is crucial, as it enables the molecule to find an optimal conformation that maximizes favorable interactions with the target protein, thereby enhancing binding affinity and specificity. ucsd.edu

Ligand Efficiency and Drug-Likeness Assessment (Theoretical)

In drug discovery, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties, often referred to as "drug-likeness." nih.govnih.gov Ligand efficiency metrics provide a way to assess the quality of a compound by normalizing its binding affinity for its size or other properties. wikipedia.org

Ligand Efficiency (LE): This metric measures the binding energy per non-hydrogen atom (heavy atom). It helps identify compounds that achieve high affinity with a relatively small number of atoms, which is often a desirable trait in lead optimization. wikipedia.orgcore.ac.uk The formula is often expressed as: LE = 1.4(−log IC50)/N, where N is the number of heavy atoms. wikipedia.org

Lipophilic Ligand Efficiency (LLE): LLE relates potency to lipophilicity (logP). It is calculated as pIC50 - logP. Higher LLE values (typically >5 for drug candidates) are desirable, as they indicate that a compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and toxicity. nih.govcore.ac.uk

Table 3: Key Ligand Efficiency and Drug-Likeness Metrics

MetricDefinitionFormulaSignificance in Drug Discovery
Ligand Efficiency (LE)Measures the average binding energy per non-hydrogen atom.LE = - (ΔG) / NAssesses the "quality" of the binding, favoring smaller, more efficient binders. wikipedia.org
Lipophilic Ligand Efficiency (LLE)Relates the potency of a ligand to its lipophilicity.LLE = pActivity - logPHelps to avoid "molecular obesity" and high lipophilicity, which are associated with poor pharmacokinetic properties. nih.govcore.ac.uk
Binding Efficiency Index (BEI)Relates potency to molecular weight (MW).BEI = pActivity / (MW in kDa)A size-normalized measure of potency. wikipedia.org
Surface-Binding Efficiency Index (SEI)Relates potency to polar surface area (PSA).SEI = pActivity / (PSA/100 Ų)Balances potency with a key descriptor for cell permeability. wikipedia.org

Rational Design Strategies for Analog Development based on Theoretical Insights

Rational drug design involves the strategic modification of a lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. For this compound, theoretical insights derived from molecular interaction studies and structure-activity relationships (SAR) can guide the development of new analogs. Key strategies include bioisosteric replacements and scaffold hopping, which allow for the systematic exploration of chemical space around the core structure. These approaches aim to modulate the electronic, steric, and physicochemical properties of the molecule to achieve improved therapeutic potential. nih.gov

Bioisosteric Replacements

Bioisosterism is a fundamental strategy in medicinal chemistry that involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other attributes. nih.govu-tokyo.ac.jp For this compound, several key moieties can be targeted for bioisosteric replacement.

Nitro Group (-NO₂): The nitro group on the 3-position of the phenyl ring is a strong electron-withdrawing group and can participate in hydrogen bonding. However, it is sometimes associated with metabolic liabilities or toxicity concerns. nih.govebi.ac.uk Therefore, replacing it with a suitable bioisostere can be a valuable optimization strategy.

Trifluoromethyl (-CF₃): The trifluoromethyl group is a common bioisostere for the nitro group. researchgate.net It is also strongly electron-withdrawing but is generally more metabolically stable. nih.govnih.govacs.org Studies on other classes of compounds have shown that this replacement can lead to enhanced potency and improved metabolic stability. nih.govnih.govacs.org

Cyano (-CN): The cyano group is another electron-withdrawing bioisostere that can mimic some of the electronic properties of the nitro group.

Sulfone (-SO₂CH₃): A methylsulfone group can also act as a hydrogen bond acceptor and an electron-withdrawing group, offering another alternative to the nitro moiety.

Biphenyl Moiety: The biphenyl scaffold provides a rigid framework that orients the sulfonamide and the nitrophenyl groups. Modifications to this unit can influence solubility, metabolic stability, and interactions with the biological target.

Heterocyclic Rings: Replacing one of the phenyl rings with a heteroaromatic ring, such as pyridine (B92270) or pyrimidine, is a common tactic. Introducing nitrogen atoms can increase polarity, potentially improving solubility, and can also serve as a new hydrogen bond acceptor site. Furthermore, it can alter the metabolic profile of the compound by blocking potential sites of oxidation.

Sulfonamide Linker (-SO₂NH-): The sulfonamide group is a critical functional group in many biologically active molecules, often acting as a key hydrogen bond donor and acceptor and a zinc-binding group in metalloenzymes. nih.gov

Amide/Reverse Amide (-CONH- / -NHCO-): While potentially altering the geometry and electronic properties, amides can be considered as replacements to probe the importance of the sulfonamide's specific hydrogen bonding capabilities.

Heterocyclic Bioisosteres: Five-membered heterocyclic rings like 1,3,4-oxadiazole (B1194373) or 1,2,4-oxadiazole (B8745197) can be used as bioisosteres for amide or ester groups to improve metabolic stability. nih.govresearchgate.net These could be explored as potential, albeit more structurally distinct, replacements for the sulfonamide linker if its primary role is to act as a rigid connector.

The following table summarizes potential bioisosteric replacements for key functional groups in this compound.

Original Group Target Moiety Bioisosteric Replacement Rationale for Replacement
Nitro (-NO₂)3-NitrophenylTrifluoromethyl (-CF₃)Enhance metabolic stability and potency; mimic electron-withdrawing nature. nih.govacs.org
Nitro (-NO₂)3-NitrophenylCyano (-CN)Mimic electron-withdrawing properties; alter hydrogen bonding capacity.
PhenylBiphenylPyridylImprove solubility; introduce hydrogen bond acceptor; alter metabolic profile.
PhenylBiphenylPyrimidylEnhance aqueous solubility; modify stacking interactions; block metabolism.
Sulfonamide (-SO₂NH-)LinkerAmide (-CONH-)Maintain hydrogen bonding capability with altered geometry and electronics.

Scaffold Hopping Principles

Scaffold hopping is a more advanced design strategy that aims to replace the core molecular framework (scaffold) of the lead compound with a structurally different one, while preserving the three-dimensional orientation of the key pharmacophoric elements responsible for biological activity. This approach is valuable for discovering novel chemical series with distinct intellectual property, improved physicochemical properties, or different side-effect profiles.

For this compound, the biphenyl-sulfonamide core serves to position the 3-nitrophenyl group and the second phenyl ring in a specific spatial arrangement. A scaffold hopping strategy would seek alternative central cores that can achieve a similar orientation.

Heterocyclic Scaffolds: Various heterocyclic systems can be designed to mimic the diaryl arrangement. For instance, a central 1,3,4-thiadiazole (B1197879) or a 2,3-diaryl-pyrrole could serve as a new core. mdpi.comacs.org These scaffolds are rigid and can be substituted with the necessary phenyl and nitrophenyl groups to mimic the original pharmacophore.

Fused Bicyclic Systems: Fused heterocyclic systems, such as imidazopyridazines, have been investigated as scaffolds in other drug discovery programs and could potentially replace the biphenyl system to confer rigidity and novel structural features. mdpi.com

The table below presents hypothetical alternative scaffolds for this compound based on the principle of scaffold hopping.

Original Scaffold Key Pharmacophores Alternative Scaffold Rationale
Biphenyl-sulfonamideTwo aryl rings (one with nitro group) connected by a sulfonamide linker.1,3,4-Thiadiazole sulfonamideThe thiadiazole ring acts as a rigid linker for the two aryl moieties, maintaining a defined spatial orientation. acs.org
Biphenyl-sulfonamideTwo aryl rings (one with nitro group) connected by a sulfonamide linker.Diaryl-thiazoleA central thiazole (B1198619) ring can hold the two phenyl groups in a conformation that may mimic the bioactive shape of the original biphenyl scaffold. mdpi.com
Biphenyl-sulfonamideTwo aryl rings (one with nitro group) connected by a sulfonamide linker.ImidazopyridineThis fused heterocyclic system can serve as a core to append the required aryl groups, offering a novel and rigid framework. mdpi.com

By employing these rational design strategies, medicinal chemists can systematically generate analogs of this compound with potentially superior pharmacological and pharmacokinetic profiles.

Future Research Directions and Translational Perspectives for N 3 Nitrophenyl Biphenyl 4 Sulfonamide

Exploration of Novel Synthetic Methodologies

The synthesis of biphenyl-4-sulfonamide derivatives has traditionally relied on established methods. However, the pursuit of more efficient, sustainable, and versatile synthetic routes is a cornerstone of modern organic chemistry. Future research should focus on the development of novel methodologies for the synthesis of N-(3-nitrophenyl)biphenyl-4-sulfonamide that offer improvements in yield, purity, and environmental impact.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has been successfully employed for the synthesis of various biphenyl (B1667301) sulfonamides. researchgate.netresearchgate.net Investigating alternative catalysts, ligands, and reaction conditions could lead to more robust and scalable synthetic protocols. Furthermore, the exploration of C-H activation strategies could provide a more direct and atom-economical approach to the biphenyl scaffold.

Another area of interest is the use of flow chemistry for the synthesis of this compound. Flow synthesis offers several advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for automated, high-throughput synthesis. Microwave-assisted organic synthesis is another technique that has shown promise in accelerating the synthesis of related sulfonamide compounds and could be adapted for the efficient production of the target molecule. researchgate.net

Synthetic Methodology Potential Advantages Key Research Focus
Palladium-Catalyzed Cross-CouplingHigh yields, functional group toleranceDevelopment of novel catalysts and ligands
C-H ActivationAtom economy, reduced wasteIdentification of suitable directing groups and catalysts
Flow ChemistryImproved safety, scalability, automationOptimization of reactor design and reaction parameters
Microwave-Assisted SynthesisRapid reaction times, increased yieldsExploration of solvent-free conditions

Advanced Spectroscopic Characterization under Dynamic Conditions

While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for the initial characterization of this compound, a deeper understanding of its molecular behavior can be gained through advanced spectroscopic studies under dynamic conditions. nih.govijcce.ac.iracs.org

Future research should employ techniques like temperature-variable NMR to study conformational changes and rotational barriers within the molecule. The biphenyl and nitrophenyl groups can exhibit restricted rotation, leading to atropisomerism, which could have significant implications for the compound's biological activity.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be used to investigate the excited-state dynamics of the molecule. The presence of the nitro group, a well-known chromophore, suggests that this compound may possess interesting photophysical properties that could be harnessed for applications in materials science or as a photoresponsive molecular probe. nih.gov

Spectroscopic Technique Information Gained Potential Applications
Temperature-Variable NMRConformational dynamics, rotational barriersUnderstanding structure-activity relationships
Transient Absorption SpectroscopyExcited-state lifetimes, photochemical pathwaysDevelopment of photosensitizers or molecular switches
Circular Dichroism SpectroscopyChiral properties, atropisomerismElucidation of stereospecific interactions

Application of Machine Learning and AI in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. lanl.govfrontiersin.orgcrimsonpublishers.com These computational tools can be leveraged to accelerate the design and prediction of properties for novel compounds like this compound.

Future research should focus on the development of quantitative structure-activity relationship (QSAR) models to predict the biological activities of a library of this compound derivatives. researchgate.net By training ML algorithms on existing data for related sulfonamides, it is possible to identify key structural features that correlate with desired therapeutic effects. researchgate.net

AI/ML Application Objective Expected Outcome
QSAR ModelingPredict biological activityIdentification of potent and selective analogs
Generative ModelsDesign novel compoundsDiscovery of new chemical entities with improved properties
Property PredictionForecast physicochemical and spectroscopic dataPrioritization of synthetic targets

Investigation of this compound as a Probe for Specific Molecular Pathways

The unique structural features of this compound, including the biphenyl scaffold and the nitro-functionalized phenyl ring, make it an attractive candidate for development as a molecular probe to investigate specific biological pathways.

The sulfonamide functional group is a known zinc-binding motif, suggesting that this compound could be explored as an inhibitor or probe for zinc-dependent enzymes, such as matrix metalloproteinases (MMPs) or carbonic anhydrases, which are implicated in various diseases. ijcce.ac.ir

The nitroaromatic group can be sensitive to the local cellular environment, particularly to changes in oxygen concentration (hypoxia). This property could be exploited to develop hypoxia-selective probes for imaging or therapeutic applications in cancer research. The fluorescence properties of the biphenyl moiety could also be modulated by interactions with specific biomolecules, enabling its use as a "turn-on" or "turn-off" fluorescent probe.

Potential Target Pathway Probing Mechanism Research Goal
Zinc-Dependent EnzymesCoordination to the active site zinc ionDevelopment of selective inhibitors or activity-based probes
Hypoxic Tumor MicroenvironmentReduction of the nitro group under low oxygenDesign of hypoxia-activated drugs or imaging agents
Protein-Protein InteractionsBinding-induced changes in fluorescenceCreation of fluorescent probes for specific cellular interactions

Development of this compound as a Chemical Tool for Fundamental Biological Research

Beyond its potential therapeutic applications, this compound can serve as a valuable chemical tool to dissect fundamental biological processes. Its well-defined structure allows for systematic modifications to probe structure-activity relationships and to elucidate the molecular basis of its biological effects.

By synthesizing a series of analogs with variations in the substitution pattern of the biphenyl and nitrophenyl rings, researchers can systematically map the binding pockets of target proteins and understand the key interactions that govern molecular recognition.

Furthermore, the introduction of reactive groups or reporter tags onto the this compound scaffold can enable the development of affinity-based probes for target identification and validation. These chemical tools are invaluable for identifying the cellular targets of a bioactive compound and for unraveling its mechanism of action.

Chemical Tool Application Experimental Approach Biological Question Addressed
Structure-Activity Relationship StudiesSynthesis and biological evaluation of analogsWhat are the key structural determinants of activity?
Target IdentificationAffinity chromatography, photo-crosslinkingWhat are the cellular binding partners of the compound?
Mechanistic StudiesUse of tagged probes for cellular imagingHow does the compound exert its biological effects?

Q & A

Q. 1.1. What synthetic strategies are recommended for preparing N-(3-nitrophenyl)biphenyl-4-sulfonamide with high purity?

A multi-step approach is typical:

Sulfonation : Introduce the sulfonamide group to biphenyl via chlorosulfonation, followed by reaction with 3-nitroaniline.

Coupling : Optimize coupling conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) to ensure complete substitution.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. 1.2. Which analytical techniques are critical for confirming structural integrity?

  • NMR : 1H^1H and 13C^{13}C NMR verify aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm).
  • IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and nitro group (~1520 cm1^{-1}).
  • Mass Spectrometry : ESI-MS ([M+H]+^+) matches theoretical molecular weight.
  • X-ray Crystallography : Use SHELX or OLEX2 for single-crystal refinement to resolve bond lengths/angles (e.g., C–S bond ~1.76 Å) .

Advanced Research Questions

Q. 2.1. How can computational methods elucidate electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing electron-deficient behavior .
  • Molecular Docking : Screen against enzymes (e.g., carbonic anhydrase) to identify binding modes. Use AutoDock Vina with flexible ligand protocols .

Q. 2.2. What experimental design optimizes reaction yields while minimizing by-products?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates.
  • Catalysis : Add K2 _2CO3_3 to deprotonate sulfonamide NH, accelerating nucleophilic substitution.
  • Temperature Control : Maintain 60–80°C to avoid nitro group reduction or sulfonamide decomposition. Monitor intermediates via in-situ FTIR .

Q. 2.3. How can structural contradictions in X-ray crystallography data be resolved?

  • Refinement Tools : Use SHELXL (for small molecules) or OLEX2 (graphical interface) with twin refinement for disordered regions.
  • Validation Metrics : Check Rint_{\text{int}} (<0.05) and Flack parameter (for chirality). For ambiguous electron density, consider alternative conformers or solvent masking .

Q. 2.4. What strategies enhance structure-activity relationship (SAR) studies for biological targets?

  • Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy) and compare IC50_{50} values against enzyme assays.
  • Pharmacophore Mapping : Align sulfonamide and nitro groups with hydrophobic/hydrogen-bonding regions of target proteins (e.g., kinases). Use QSAR models (e.g., CoMFA) to correlate substituent effects with activity .

Q. 2.5. What challenges arise in characterizing non-covalent interactions in solution?

  • NMR Titration : Track chemical shift perturbations (e.g., NH protons) upon ligand binding to estimate dissociation constants.
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy/entropy for host-guest systems (e.g., cyclodextrin inclusion complexes). Use low concentrations (<1 mM) to avoid aggregation .

Methodological Tables

Q. Table 1. Key Computational Parameters for DFT Studies

ParameterValue/DescriptionRelevance
Basis Set6-31G*Balances accuracy and computational cost
FunctionalB3LYPHybrid functional for organic systems
Solvent ModelPCM (Water)Mimics aqueous reactivity
Convergence CriteriaEnergy <1e5^{-5} HartreeEnsures stable electronic structure
Source: Adapted from Lee et al. (1988) .

Q. Table 2. Common Crystallographic Refinement Metrics

MetricIdeal RangeInterpretation
Rint_{\text{int}}<0.05High data quality
R1_1 (I > 2σ)<0.05Model fit to observed data
Flack Parameter0.0 ± 0.1Confirms absolute structure
CCDC DepositionRequiredEnsures reproducibility
Source: Sheldrick (2008) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.